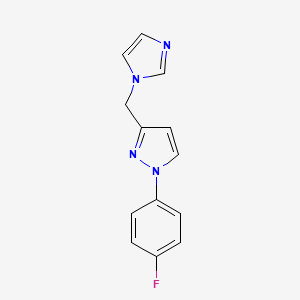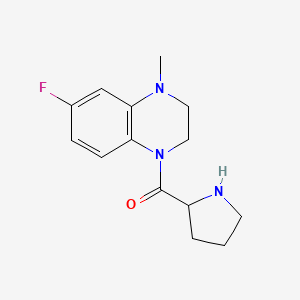
2-(2-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in drug development. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes, such as DNA synthesis, protein synthesis, and cell division. It has also been shown to interact with cell membranes and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
In addition to its antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties, 2-(2-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been shown to have other biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, and to exhibit analgesic (pain-relieving) activity in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole is its broad spectrum of biological activities, which makes it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated in preclinical studies before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for research on 2-(2-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole. One direction is to further investigate its mechanism of action and to identify the specific enzymes and pathways that it targets. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and in clinical trials. Finally, this compound could be further explored for its potential applications in other areas, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 2-(2-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole is a multi-step process that involves the reaction of various reagents. The most common method of synthesis involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-(2-fluorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 2-(2-fluorophenyl)-5-ethyl-1,3,4-oxadiazole. Finally, the ethyl group is replaced with an imidazole group using a palladium-catalyzed coupling reaction to form the desired compound.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in drug development. It has been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The compound has been tested against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, and has shown promising results. It has also been shown to inhibit the replication of the hepatitis C virus and to exhibit anti-inflammatory activity in animal models.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-10-4-2-1-3-9(10)12-16-15-11(18-12)7-17-6-5-14-8-17/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVZCJVTYGOSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methylpyrazol-4-yl)-N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]acetamide](/img/structure/B7586034.png)
![1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one](/img/structure/B7586044.png)

![2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile](/img/structure/B7586055.png)

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-phenoxypyridine-2-carboxamide](/img/structure/B7586068.png)


![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)
![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7586100.png)


